5-Bromo-6-methyl-1H-indazol-3-amine 5-Bromo-6-methyl-1H-indazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13685537
InChI: InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H3,10,11,12)
SMILES: CC1=CC2=C(C=C1Br)C(=NN2)N
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol

5-Bromo-6-methyl-1H-indazol-3-amine

CAS No.:

Cat. No.: VC13685537

Molecular Formula: C8H8BrN3

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-6-methyl-1H-indazol-3-amine -

Specification

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
IUPAC Name 5-bromo-6-methyl-1H-indazol-3-amine
Standard InChI InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H3,10,11,12)
Standard InChI Key IWHJNCHTNOAFMY-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1Br)C(=NN2)N
Canonical SMILES CC1=CC2=C(C=C1Br)C(=NN2)N

Introduction

Chemical Properties and Structural Characteristics

Molecular and Physical Properties

The compound has a molecular formula of C₈H₈BrN₃ and a molecular weight of 226.07 g/mol . Key physical properties include:

PropertyValueSource
Melting PointNot explicitly reported
Density1.867 ± 0.06 g/cm³ (predicted)
SolubilitySoluble in DMSO, methanol
Storage Conditions4–8°C, inert atmosphere
pKa~13 (predicted)

The amine group at the 3-position contributes to its basicity, while the bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions .

Spectral Data

  • ¹H NMR (DMSO-d₆): δ 7.41 (d, J = 7.9 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H), 5.33 (s, 2H, NH₂) .

  • ¹³C NMR: Peaks at δ 108.61, 138.23, and 214.30 confirm the indazole core and substituents .

Synthesis and Optimization

Primary Synthetic Routes

The most common synthesis involves cyclocondensation of 2-fluorobenzonitrile derivatives with hydrazine hydrate:

  • Step 2: Purification via recrystallization from methanol/water (4:1) enhances purity to >95% .

Alternative Methods

  • Suzuki Coupling: Pd-catalyzed coupling of boronic esters with bromoindazoles introduces aryl/heteroaryl groups at the 5-position .

  • Bromination: Direct bromination of 6-methyl-1H-indazol-3-amine using N-bromosuccinimide (NBS) achieves regioselective substitution .

Biological Activity and Applications

Anticancer Properties

5-Bromo-6-methyl-1H-indazol-3-amine derivatives exhibit potent activity against cancer cell lines:

DerivativeTarget Cell LineIC₅₀ (μM)Mechanism of ActionSource
Ethyl amide hybridK562 (leukemia)5.15Apoptosis via Bcl-2/Bax modulation
Piperazine-linked4T1 (breast)0.23–1.15ROS induction, caspase-3 activation
  • Mechanistic Insights:

    • Downregulation of Bcl-2 and upregulation of Bax promote mitochondrial apoptosis .

    • Disruption of the p53/MDM2 interaction stabilizes p53, inducing cell cycle arrest .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Key precursor for lenacapavir, an HIV capsid inhibitor .

  • Used in synthesizing kinase inhibitors (e.g., ALK, EGFR) .

Material Science

Functionalization with π-conjugated groups enables applications in organic semiconductors .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents at the 1- and 5-positions to enhance bioavailability .

  • Nanoparticle Delivery Systems: Encapsulation in liposomes to improve tumor targeting .

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